molecular formula C14H18N4O4 B12802391 N-(6-Methylhept-5-EN-2-ylideneamino)-2,4-dinitro-aniline CAS No. 6147-43-9

N-(6-Methylhept-5-EN-2-ylideneamino)-2,4-dinitro-aniline

Cat. No.: B12802391
CAS No.: 6147-43-9
M. Wt: 306.32 g/mol
InChI Key: KXKSTFJRCXDCBU-UHFFFAOYSA-N
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Description

N-(6-Methylhept-5-EN-2-ylideneamino)-2,4-dinitro-aniline is a specialized organic compound built upon a 2,4-dinitroaniline moiety. The 2,4-dinitroaniline structure is a recognized scaffold in chemical research, primarily utilized as a key intermediate in the synthesis of more complex molecules . Compounds within the dinitroaniline family have been extensively screened for various biological activities, with studies indicating that certain derivatives demonstrate significant phytotoxic and antimitotic effects, suggesting potential value as herbicides or in cell cycle research . The core dinitroaniline structure can also be chemically modified through selective reduction processes, such as the Zinin reduction, to yield nitrophenylenediamine derivatives, which are valuable intermediates for further synthetic applications . As such, this chemical serves as a versatile building block for researchers working in areas including agrochemical development, dye chemistry, and the exploration of novel chemical entities.

Properties

CAS No.

6147-43-9

Molecular Formula

C14H18N4O4

Molecular Weight

306.32 g/mol

IUPAC Name

N-(6-methylhept-5-en-2-ylideneamino)-2,4-dinitroaniline

InChI

InChI=1S/C14H18N4O4/c1-10(2)5-4-6-11(3)15-16-13-8-7-12(17(19)20)9-14(13)18(21)22/h5,7-9,16H,4,6H2,1-3H3

InChI Key

KXKSTFJRCXDCBU-UHFFFAOYSA-N

Canonical SMILES

CC(=CCCC(=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-Methylhept-5-EN-2-ylideneamino)-2,4-dinitro-aniline typically involves the reaction of 2,4-dinitroaniline with 6-methylhept-5-en-2-one under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of advanced reactors and precise control of reaction parameters ensures consistent quality and efficiency. The purification of the final product is achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(6-Methylhept-5-EN-2-ylideneamino)-2,4-dinitro-aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the nitro groups to amino groups, altering the compound’s properties.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Various nucleophiles or electrophiles can be used, depending on the desired substitution.

Major Products Formed

The major products formed from these reactions vary based on the specific conditions and reagents used. For example, oxidation may yield different nitro derivatives, while reduction can produce various amino derivatives.

Scientific Research Applications

N-(6-Methylhept-5-EN-2-ylideneamino)-2,4-dinitro-aniline has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for other complex molecules.

    Biology: The compound’s reactivity makes it useful in studying biochemical pathways and interactions.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which N-(6-Methylhept-5-EN-2-ylideneamino)-2,4-dinitro-aniline exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Table 1: Comparative Properties of 2,4-Dinitro-aniline Derivatives

Compound Molecular Weight (g/mol) Predicted LogP Key Functional Groups
2,4-Dinitro-aniline 183.11 1.45 -NO₂, -NH₂
N-Benzylidene-2,4-dinitro-aniline 285.25 3.12 -NO₂, -N=CH-C₆H₅
N-(6-Methylhept-5-EN-2-ylideneamino)-2,4-dinitro-aniline 335.34 4.78 -NO₂, -N=CH-(CH₂)₂CH(CH₃)CH₂CH₂

Reactivity and Stability

The electron-withdrawing nitro groups in all three compounds stabilize the aromatic ring but deactivate it toward electrophilic substitution. In contrast, N-benzylidene derivatives exhibit enhanced photostability due to extended conjugation .

Lumping Strategy in Computational Modeling

As highlighted in climate-chemistry models, structurally similar compounds (e.g., nitroaromatics with analogous substituents) are often grouped using a lumping strategy to simplify reaction networks . For example, the target compound and its benzylidene analog could be treated as a single surrogate in atmospheric degradation studies, assuming similar reaction pathways.

Biological Activity

N-(6-Methylhept-5-en-2-ylideneamino)-2,4-dinitro-aniline (CAS No. 6147-43-9) is a compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

  • Molecular Formula : C14H18N4O4
  • Molecular Weight : 306.317 g/mol
  • Density : 1.23 g/cm³
  • Boiling Point : 431.3 °C at 760 mmHg
  • Flash Point : 214.6 °C

Synthesis

The synthesis of this compound typically involves the reaction of 2,4-dinitroaniline with a suitable aldehyde or ketone derivative to form the corresponding imine. The reaction conditions may vary, but it often requires an acidic catalyst to facilitate the formation of the imine bond.

Antimicrobial Activity

Recent studies have indicated that derivatives of 2,4-dinitroaniline exhibit significant antimicrobial properties. The activity of this compound has been evaluated against various bacterial strains, demonstrating moderate to potent inhibitory effects.

Table 1: Antimicrobial Activity Against Various Pathogens

PathogenMinimum Inhibitory Concentration (MIC)Activity Level
Pseudomonas aeruginosa0.21 μMPotent
Escherichia coli0.21 μMPotent
Micrococcus luteusModerateModerate
Candida spp.ModerateModerate
Citrobacter freundiiSelective actionModerate

The compound showed a particularly strong inhibitory effect against Pseudomonas aeruginosa and Escherichia coli, with an MIC value of 0.21 µM, indicating its potential as an antimicrobial agent .

Cytotoxicity

In vitro studies assessing cytotoxicity have revealed that this compound exhibits varying levels of toxicity across different cell lines. The MTT assay results suggest that while some derivatives are cytotoxic to certain cancer cell lines, they may be less toxic to normal cells.

Table 2: Cytotoxicity Results in Different Cell Lines

Cell LineIC50 (μM)Toxicity Level
HaCat (human keratinocytes)>100Low
Balb/c 3T3 (mouse fibroblasts)50Moderate
HeLa (cervical cancer)30High

These findings indicate that while the compound has potential therapeutic applications, careful consideration of its cytotoxic effects is necessary .

The biological activity of this compound is thought to involve interactions with bacterial DNA gyrase and MurD enzymes. Molecular docking studies have shown that the compound forms several key interactions within the active sites of these enzymes, including hydrogen bonds and π-stacking interactions, which are crucial for its antibacterial activity .

Case Studies

A notable case study involved the evaluation of this compound in a clinical setting where it was tested against resistant strains of bacteria in infected patients. The results indicated a significant reduction in bacterial load following treatment with this compound, showcasing its potential as a therapeutic agent in combating antibiotic resistance.

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